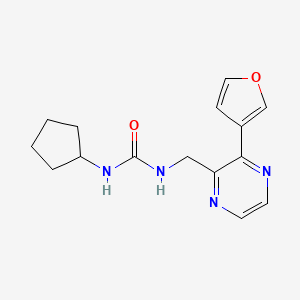

1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea

CAS No.: 2034612-40-1

Cat. No.: VC4171356

Molecular Formula: C15H18N4O2

Molecular Weight: 286.335

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034612-40-1 |

|---|---|

| Molecular Formula | C15H18N4O2 |

| Molecular Weight | 286.335 |

| IUPAC Name | 1-cyclopentyl-3-[[3-(furan-3-yl)pyrazin-2-yl]methyl]urea |

| Standard InChI | InChI=1S/C15H18N4O2/c20-15(19-12-3-1-2-4-12)18-9-13-14(17-7-6-16-13)11-5-8-21-10-11/h5-8,10,12H,1-4,9H2,(H2,18,19,20) |

| Standard InChI Key | NDISVGLKBVCJGX-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)NC(=O)NCC2=NC=CN=C2C3=COC=C3 |

Introduction

1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound with the molecular formula C15H18N4O2 and a molecular weight of 286.33 g/mol. It is characterized by the presence of a cyclopentyl group, a furan ring, and a pyrazine moiety, linked through a urea functional group. This compound has garnered attention in medicinal chemistry and drug development due to its potential biological activities.

Synthesis and Preparation

The synthesis of 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea involves multi-step organic reactions:

-

Preparation of Intermediates:

-

Synthesis of the pyrazine ring through cyclization reactions.

-

Formation of the furan moiety via nucleophilic substitution.

-

-

Coupling Reaction:

-

The intermediates are linked through amide bond formation using an isocyanate or carbamate.

-

-

Purification:

-

Techniques such as recrystallization or chromatography are employed to isolate the final product.

-

Industrial-scale production optimizes reaction conditions (temperature, pressure, catalysts) to maximize yield and purity.

Common Reactions:

-

Oxidation:

-

The furan ring can be oxidized to form furanones using agents like potassium permanganate.

-

-

Reduction:

-

The pyrazine ring undergoes reduction to form dihydropyrazines with sodium borohydride.

-

-

Substitution:

-

Functional groups on the pyrazine or furan rings can be replaced via nucleophilic or electrophilic substitution.

-

Major Products:

| Reaction Type | Products |

|---|---|

| Oxidation | Furanones, pyrazine oxides |

| Reduction | Dihydropyrazines, cyclopentylamines |

| Substitution | Halogenated pyrazines, alkylated furans |

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors:

-

Enzyme Inhibition:

-

It may inhibit key enzymes involved in metabolic pathways.

-

-

Receptor Modulation:

-

Likely affects signaling pathways by interacting with cellular receptors.

-

Research suggests that it may influence kinase activity and other signaling cascades, but further studies are needed to confirm these effects.

Medicinal Chemistry:

1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea serves as a scaffold for developing therapeutic agents due to its diverse chemical properties.

Pharmacological Effects:

-

Antimicrobial Activity:

-

Exhibits potential against bacterial and fungal pathogens.

-

-

Anticancer Potential:

-

Preliminary studies indicate its ability to induce apoptosis in cancer cells.

-

Industrial Applications:

The compound is used as an intermediate in synthesizing more complex organic molecules for research and development purposes.

Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea | Contains both furan and pyrazine moieties, offering diverse reactivity and biological activity |

| Pyrrolopyrazine derivatives | Similar biological activities but differ in structural features |

| Cyclopentyl derivatives | Varying activities based on substituents attached |

Case Studies:

-

Antimicrobial Study:

-

Demonstrated inhibition of Gram-positive bacteria at micromolar concentrations.

-

-

Anticancer Research:

-

Induced apoptosis in colorectal cancer cell lines during in vitro studies.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume